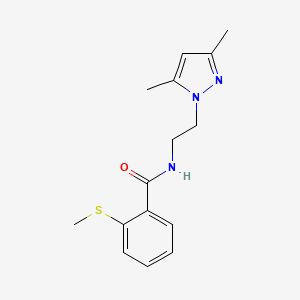

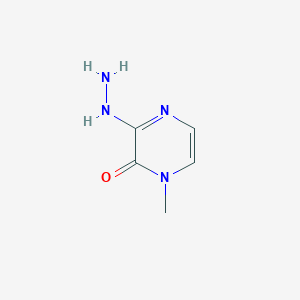

![molecular formula C21H25N3O B2935036 2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide CAS No. 700849-98-5](/img/structure/B2935036.png)

2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids, carboxylic acid derivatives, or aldehydes . The specific synthesis pathway for “2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide” is not available in the literature I have access to.Scientific Research Applications

DNA Binding and Cytotoxicity

- Synthesis and Biological Activity : Benzimidazole derivatives, including 2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide, have been synthesized and studied for their binding with DNA and cytotoxic effects. These compounds demonstrate substantial in vitro cytotoxic effect against various cancer cell lines, and their DNA binding affinities were investigated using spectroscopic techniques. They bind DNA through an intercalative mode, influencing their antiproliferative efficacy and potential application in cancer treatment (Paul et al., 2015).

Anticonvulsant Activity

- Hybrid Anticonvulsant Agents : Benzimidazole derivatives have been synthesized and evaluated as potential anticonvulsant agents. These compounds fuse chemical fragments of known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models and providing better safety profiles compared to some conventional antiepileptic drugs (Kamiński et al., 2015).

Anti-Helicobacter pylori Activity

- Novel Anti-H. pylori Agents : Certain benzimidazole derivatives, structurally related to this compound, have been identified as potent and selective inhibitors of Helicobacter pylori. These compounds show low minimal inhibition concentration values against various clinically relevant H. pylori strains, including those resistant to common treatments (Carcanague et al., 2002).

Radiolabeled Compounds for Tumor Hypoxia Markers

- Tumor Hypoxia Markers : Benzimidazole-based compounds have been synthesized, radiolabeled, and evaluated for their ability to accumulate in hypoxic tumor cells. These studies are crucial for developing diagnostic tools for identifying hypoxic regions within tumors, a key factor in cancer progression and therapy resistance (Li et al., 2005).

Antimicrobial and Antifungal Activities

- Antimicrobial Applications : Various benzimidazole derivatives show notable antimicrobial and antifungal activities. These compounds have been synthesized and tested against a range of bacterial and fungal species, demonstrating their potential as new antimicrobial agents (Dawbaa et al., 2021).

Corrosion Inhibition

- Corrosion Inhibition : Benzimidazole derivatives are studied for their role as corrosion inhibitors. Their effectiveness in preventing corrosion in various metals, particularly in acidic environments, has been demonstrated, highlighting their potential industrial applications (Yadav et al., 2016).

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor .

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with its targets (such as the μ-opioid receptor) to induce a range of physiological responses .

Biochemical Pathways

Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

properties

IUPAC Name |

2-methyl-N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-15(2)21(25)22-14-13-20-23-18-11-7-8-12-19(18)24(20)16(3)17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZVNKDJPRZSDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934953.png)

![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)

![2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2934960.png)

![2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2934963.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934964.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2934966.png)

![N-[2-(diethylamino)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934967.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)